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molecular formula C16H23N B8787903 2-Butyl-2-phenylhexanenitrile CAS No. 3508-99-4

2-Butyl-2-phenylhexanenitrile

Cat. No. B8787903
M. Wt: 229.36 g/mol
InChI Key: IMVBGNMUQYBSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129531B2

Procedure details

To a flame dried 500 ml three neck round bottomed flask, equipped with a dry argon inlet, magnetic stir bar, and thermometer, is added benzyl cyanide ((1), 5.0 gm.; 0.043 mol) and tetrahydrofuran (100 ml). To the reaction is slowly added sodium hydride (60% in oil) (7.2 gm, 0.1075 mol) over one hour. Once addition is complete the reaction is stirred at room temperature for 1 hour. To the reaction is added benzyl bromide (18.4 gm; 0.043 mol) and the reaction is stirred at 50° C. for 18 hours. The reaction is evaporated to dryness, residue dissolved in toluene and washed with 1N HCl. Organic phase is dried with Na2SO4, filtered and evaporated to yield α,α-dibutyl-benzeneacetonitrile (2), wt=7.7 gm (65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].C(Br)[C:13]1[CH:18]=[CH:17][CH:16]=CC=1>O1CCCC1>[CH2:8]([C:1]([CH2:13][CH2:18][CH2:17][CH3:16])([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:8]#[N:9])[CH2:1][CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
To a flame dried 500 ml three neck round bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a dry argon inlet, magnetic stir bar
CUSTOM
Type
CUSTOM
Details
over one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Once addition
STIRRING
Type
STIRRING
Details
the reaction is stirred at 50° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction is evaporated to dryness, residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase is dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C(C#N)(C1=CC=CC=C1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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